[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
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Overview
Description
[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate is a naturally occurring compound with the molecular formula C20H26O6 . It is known for its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: [(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate can be synthesized through a multi-step process that involves the formation of key intermediates. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of reactions including cyclization, oxidation, and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: [(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of [(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and preventing the progression of various biochemical pathways .
Comparison with Similar Compounds
[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate can be compared with other similar compounds, such as:
Azulene derivatives: Known for their anti-inflammatory and antioxidant properties.
Sesquiterpenes: A class of terpenes with diverse biological activities, including antimicrobial and anticancer effects.
Furan derivatives: Compounds containing a furan ring, often studied for their pharmacological properties
Uniqueness: this compound stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its complex structure and diverse reactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
103974-70-5 |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.422 |
IUPAC Name |
[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-10-4-5-14-13(9-22)8-15(25-19(23)11(2)6-7-21)17-12(3)20(24)26-18(17)16(10)14/h4,6,13-18,21-22H,3,5,7-9H2,1-2H3/b11-6+/t13-,14+,15-,16+,17-,18-/m1/s1 |
InChI Key |
LTQGWJPBAKGMGL-FEQNPBTKSA-N |
SMILES |
CC1=CCC2C1C3C(C(CC2CO)OC(=O)C(=CCO)C)C(=C)C(=O)O3 |
Origin of Product |
United States |
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